(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine
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Overview
Description
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2’ position and tert-butyldimethylsilyl (TBDMS) protecting groups at the 3’ and 5’ positions. These modifications enhance the compound’s stability and lipophilicity, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Fluorination: Introduction of the fluorine atom at the 2’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Protection: The hydroxyl groups at the 3’ and 5’ positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as column chromatography and recrystallization to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Deprotection: The TBDMS groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Deprotection: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., acetic acid) are commonly used for removing TBDMS groups.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Deprotected Nucleoside: Removal of TBDMS groups yields the free nucleoside, which can be further modified or used in biological studies.
Scientific Research Applications
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its potential to inhibit viral replication by incorporating into viral RNA.
Medicine: Investigated for its antiviral properties, particularly against RNA viruses.
Industry: Utilized in the development of nucleoside analog-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism of action of (2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine involves its incorporation into nucleic acids. The fluorine atom at the 2’ position disrupts normal base pairing, leading to termination of nucleic acid synthesis. This compound targets viral RNA polymerases, inhibiting viral replication and reducing viral load.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Lacks the TBDMS protecting groups, making it less stable.
2’-Deoxy-2’-fluoro-5-methyluridine: Contains a methyl group at the 5’ position, altering its biological activity.
2’-Deoxy-2’-fluoro-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine: Similar structure but with a cytidine base instead of uridine.
Uniqueness
(2’R)-2’-Deoxy-3’,5’-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-uridine is unique due to its combination of fluorine substitution and TBDMS protection. This enhances its stability, lipophilicity, and potential antiviral activity, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
1393526-40-3 |
---|---|
Molecular Formula |
C₂₂H₄₁FN₂O₅Si₂ |
Molecular Weight |
488.74 |
Origin of Product |
United States |
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